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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isolation of Sofosbuvir
impurity C, a critical aspect of quality control in the manufacturing of the antiviral drug
Sofosbuvir. Understanding the formation and separation of this and other related substances is
paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient
(API).

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C virus (HCV)
infection.[1][2][3] Its chemical name is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-
dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yllmethoxy-phenoxy-
phosphoryllamino] propanoate.[1] As a nucleotide analog, it inhibits the HCV NS5B RNA-
dependent RNA polymerase, which is essential for viral replication.[4][5]

During the synthesis and storage of Sofosbuvir, various impurities can form, including process-
related impurities, degradation products, and residual solvents.[5] Regulatory bodies require
the identification and quantification of these impurities to ensure the quality, stability, and safety
of the drug product.[6]

Sofosbuvir Impurity C is a diastereomer of Sofosbuvir.[7] Its chemical identity is (2R)-
isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-
methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[8]
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e Molecular Formula: C22H29FN3O9P[4][8]
e Molecular Weight: 529.45 g/mol [4][8][9][10]

« CAS Number: 1496552-28-3[8][11][12][13]

Synthesis of Sofosbuvir Impurity C

The synthesis of Sofosbuvir is a complex process that presents several stereochemical
challenges, making the formation of diastereomeric impurities like Impurity C a significant
consideration.[14] Impurities can arise as byproducts during the key phosphoramidation step,
where the desired (Sp) stereoisomer (Sofosbuvir) and the undesired (Rp) stereoisomer are
formed. Sofosbuvir Impurity C is one such diastereomer.

A patented method outlines a specific multi-step synthesis designed to produce Sofosbuvir
impurities, achieving a purity of over 99%.[15] The general synthetic challenge lies in
controlling the stereochemistry at the phosphorus center.

The following diagram illustrates a generalized synthetic pathway that can lead to the formation
of Sofosbuvir and its diastereomeric impurity, Impurity C. This process involves the coupling of
the protected nucleoside core with a phosphoramidate agent.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://pubchem.ncbi.nlm.nih.gov/compound/Sofosbuvir-impurity-C
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://pubchem.ncbi.nlm.nih.gov/compound/Sofosbuvir-impurity-C
https://www.pharmaffiliates.com/en/parentapi/sofosbuvir-impurities
https://www.simsonpharma.com/promotions/sofosbuvir-impurity-standards
https://pubchem.ncbi.nlm.nih.gov/compound/Sofosbuvir-impurity-C
https://www.1stsci.com/products/1496552-28-3?cas=1496552-28-3
https://www.bocsci.com/sofosbuvir-and-impurities-list-1628.html
https://www.smolecule.com/products/s11193620
https://www.benchchem.com/product/b560572?utm_src=pdf-body
https://www.researchgate.net/publication/300337840_Synthetic_Routes_to_Sofosbuvir
https://www.benchchem.com/product/b560572?utm_src=pdf-body
https://patents.google.com/patent/CN114539337A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Synthesis of Sofosbuvir and Impurity C
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Caption: Generalized workflow for the synthesis of Sofosbuvir and Impurity C.

A general method for the synthesis of Sofosbuvir involves the coupling of a protected

nucleoside intermediate with a phosphoramidate agent, which can yield a mixture of

diastereomers.[3]

o Preparation of Intermediate: Start with a suitably protected (2'R)-2'-deoxy-2'-fluoro-2'-C-

methyluridine nucleoside.

o Coupling Reaction: Dissolve the protected nucleoside (e.g., 20.0 g) in a suitable solvent like

dichloromethane (150 g).[3]
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e Cool the solution to 0°C.
e Add the phosphoramidate agent (e.g., Phenyl(isopropoxy-L-alaninyl) phosphorochloridate).

 Introduce a catalyst or coupling agent, such as a Lewis acid (e.g., aluminum trichloride, 3.1
g) or a Grignard reagent.[3]

» Allow the reaction to proceed at a controlled temperature (e.g., 20°C), monitoring the
formation of the product by HPLC.[3] This step produces a diastereomeric mixture containing
both Sofosbuvir and Sofosbuvir Impurity C.

¢ Quenching: Once the reaction is complete, quench it by adding an aqueous solution, such as
10% dilute hydrochloric acid.[3]

o Extraction: Extract the product using a solvent like ethyl acetate.[3]

 Purification: The resulting crude product, a mixture of diastereomers, must be purified to
isolate the desired Sofosbuvir.

Generation of Impurities via Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and
developing stability-indicating analytical methods.[1][16] Sofosbuvir is subjected to stress
conditions like acid and base hydrolysis, oxidation, heat, and photolysis as per ICH guidelines.
[1][17] Significant degradation is observed under acidic, basic, and oxidative conditions, while
the drug is relatively stable to thermal and photolytic stress.[1][16]

The following protocols are used to intentionally degrade Sofosbuvir to generate and study its
impurities.[1]

e Acid Degradation:
o Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCI.[1]
o Reflux the solution at 80°C for 10 hours.[1]

o Neutralize the resulting solution.
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o Evaporate the solution to obtain a solid, which is then dissolved in a mobile phase for
analysis.[1]

o Base Degradation:

[¢]

Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH.[1]

[e]

Maintain the solution at 60°C for 24 hours.[1]

o

Neutralize the solution with HCL.[1]

[¢]

Evaporate to dryness and reconstitute the residue in the mobile phase.[1]

o Oxidative Degradation:

o Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H20:2.[1]

o Heat the solution at 80°C for two days.[1]

o Evaporate the solution to get a solid residue and dissolve it in the mobile phase for
analysis.[1]

The following table summarizes the degradation of Sofosbuvir under various stress conditions.
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Total

Stress . Key Impurities
. Parameters Degradation Reference
Condition Formed
(%)
(R)-
((2R,3R,4R,5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
) ) 1 N HCI, 80°C, fluoro-3-hydroxy-
Acid Hydrolysis 8.66% [1]
10 h reflux 4-
methyltetrahydrof
uran-2-yl)methyl
phenyl hydrogen
phosphate (m/z
417.08)
Impurity A (m/z
Base Hydrolysi 05 N NaOH, 45.97% 452 13;/ | | ity [1]
ase rolysis . .13), Impuri
yerow 60°C, 24 h ’ PUTY
B (m/z 411.08)
Oxidative
o 30% H202, 80°C, degradation
Oxidative 0.79% [1]
2 days product (m/z
528.15)
Thermal 50°C, 21 days No degradation N/A [16]
254 nm for 24 hr
Photolytic / Sunlight for 21 No degradation N/A [1][16]

days

Isolation and Purification of Sofosbuvir Impurity C

The isolation of Sofosbuvir Impurity C from the reaction mixture or degradation samples is

primarily achieved using preparative High-Performance Liquid Chromatography (HPLC). The

choice of stationary and mobile phases is critical for achieving good separation between the

closely related diastereomers.
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The diagram below outlines the typical workflow for isolating and purifying an impurity like
Sofosbuvir Impurity C from a crude mixture.

Isolation and Purification Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis and
Isolation of Sofosbuvir Impurity C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560572#synthesis-and-isolation-of-sofosbuvir-
impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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